molecular formula C15H18N2O3 B4561080 10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No.: B4561080
M. Wt: 274.31 g/mol
InChI Key: OYEMOBWGSLQZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2-Methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a heterocyclic compound featuring a fused pyrrolo-benzodiazepine-dione scaffold. The 10-position of the diazepine ring is substituted with a 2-methoxyethyl group (-CH2CH2OCH3), which may influence its physicochemical properties, such as solubility and bioavailability, compared to unsubstituted analogs.

Properties

IUPAC Name

5-(2-methoxyethyl)-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-10-9-17-12-6-3-2-5-11(12)14(18)16-8-4-7-13(16)15(17)19/h2-3,5-6,13H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEMOBWGSLQZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C(=O)N3CCCC3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a member of the pyrrolo[2,1-c][1,4]benzodiazepine family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C12_{12}H12_{12}N2_2O2_2
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 18877-34-4

The structural characteristics of this compound contribute to its biological activity, particularly in central nervous system (CNS) modulation.

Pharmacological Profile

Research indicates that pyrrolo[2,1-c][1,4]benzodiazepines exhibit a range of biological activities:

  • Anxiolytic Effects : Studies have shown that derivatives of this compound can possess anxiolytic properties. For instance, one study evaluated the pharmacological properties of various pyrrolo[2,1-c][1,4]benzodiazepine derivatives and identified significant anxiolytic effects in animal models .
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. In vitro assays revealed that certain modifications to the benzodiazepine structure enhance cytotoxicity against specific tumor types .

The biological activity of This compound is primarily attributed to its interaction with neurotransmitter systems:

  • GABA Receptor Modulation : Similar compounds have been shown to modulate GABAergic activity, which is crucial for their anxiolytic effects. This modulation occurs through binding to GABAA_A receptors and enhancing inhibitory neurotransmission .
  • Serotonin Receptor Interaction : Some studies suggest that these compounds may also interact with serotonin receptors (5-HT), contributing to their mood-stabilizing effects .

Anxiolytic Evaluation

In a limited clinical trial involving healthy volunteers, a pyrrolo[2,1-c][1,4]benzodiazepine derivative was evaluated for its anxiolytic properties. The results indicated a significant reduction in anxiety levels compared to placebo controls. Participants reported improved mood and reduced stress levels after administration of the compound over a short duration .

Cytotoxic Activity Against Cancer Cells

A study conducted on various cancer cell lines demonstrated that modifications to the pyrrolo[2,1-c][1,4]benzodiazepine structure could enhance cytotoxicity. The results showed that certain derivatives were effective in inhibiting cell proliferation in breast and lung cancer models. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Summary of Findings

Biological ActivityMechanism of ActionReference
Anxiolytic EffectsGABA receptor modulation
CytotoxicityInduction of apoptosis in cancer cells
Mood StabilizationInteraction with serotonin receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent(s) Synthesis Yield Biological Activity Structural Data References
10-Allyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione 10-allyl (-CH2CHCH2) 80% Not reported Orthorhombic (P2₁2₁2₁), a=7.0988 Å, b=11.7166 Å, c=15.6592 Å, Z=4
(S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione (DHPB) None (parent compound) Not reported Proposed GABA receptor agonism (mechanism unconfirmed) Not available
(11aS)-7-Methoxy-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione 7-methoxy (benzene ring) Natural product Inactive against E. coli, S. aureus, and A. niger Isolated from Aspergillus ochraceus; stereochemistry confirmed by CD
6-Nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione 6-nitro (benzene ring) Not reported Not reported Boat conformation in diazepine ring; monoclinic crystal system
2-Hydroxycircumdatin C (benzodiazepine analog) 2-hydroxy Not reported DPPH radical-scavenging activity (IC₅₀ = 9.9 µM) Absolute configuration determined via CD analysis
10-Propargyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione 10-propargyl (-C≡CH) Not reported Not reported Monohydrate form; displacement parameters reported

Key Observations:

Substituent Effects on Synthesis :

  • Allyl derivatives (e.g., 10-allyl) are synthesized via alkylation using allyl bromide and K₂CO₃ in DMF, yielding 80% . The 2-methoxyethyl group in the target compound may require similar alkylation conditions but with 2-methoxyethyl bromide.
  • Natural derivatives (e.g., 7-methoxy) are isolated from fungal sources, highlighting biosynthetic pathways .

Structural and Conformational Differences :

  • The 10-allyl derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with distinct unit cell parameters , while the 6-nitro analog adopts a boat conformation in the diazepine ring . The 2-methoxyethyl group’s bulk and polarity may alter crystal packing compared to smaller substituents.

Biological Activity: Substitutions on the benzene ring (e.g., 7-methoxy) correlate with inactivity against microbial targets , whereas modifications at the 10-position (e.g., 2-hydroxy) enhance antioxidant activity in related compounds .

Stereochemical Considerations :

  • The (S)-(+)-enantiomer of the parent compound (DHPB) suggests stereoselective interactions with biological targets like GABA receptors . The target compound’s stereochemistry (if chiral) could similarly influence activity.

Research Findings and Implications

  • Synthetic Feasibility: The 10-position is amenable to alkylation, as demonstrated for allyl and propargyl derivatives .
  • Bioactivity Potential: While the 7-methoxy derivative lacks antimicrobial activity, the 2-hydroxy analog’s radical-scavenging efficacy implies that substitutions at non-10 positions can modulate bioactivity. The target compound’s 2-methoxyethyl group may confer unique pharmacological properties.
  • Crystallographic Trends : Derivatives with bulky 10-substituents (e.g., allyl, propargyl) exhibit distinct crystal systems and disorder in NMR spectra , suggesting that the 2-methoxyethyl group may introduce similar challenges in structural characterization.

Q & A

Q. What are the established synthetic routes for 10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione?

A common method involves alkylation of the parent pyrrolobenzodiazepine scaffold. For example, the 10-allyl derivative was synthesized by reacting 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione with allyl bromide in the presence of potassium carbonate and tetra-nn-butylammonium bromide in N,NN,N-dimethylformamide (DMF), yielding 80% after recrystallization . Modifications to this protocol (e.g., substituting allyl bromide with 2-methoxyethyl halides) could enable the synthesis of the target compound. Reaction progress is monitored via TLC, and purification involves filtration and solvent evaporation .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on proton/carbon-13 NMR to verify substituent integration and chemical shifts (e.g., methoxyethyl group signals in 1^1H NMR) . X-ray crystallography further resolves stereochemistry and ring conformations. For example, related analogs show a boat-shaped seven-membered ring and envelope-like five-membered ring, with hydrogen bonding (N–H⋯O, O–H⋯O) stabilizing the crystal lattice .

Q. What preliminary biological activities are reported for pyrrolobenzodiazepine analogs?

Some analogs act as DNA interstrand cross-linking agents with antitumor activity, likely due to their ability to alkylate guanine residues in minor grooves . The (S)-(+)-enantiomer of a structurally similar compound is hypothesized to function as a GABA receptor agonist , though mechanistic validation is pending .

Advanced Research Questions

Q. How do crystallographic disorders in the tetrahydropyrrolyl ring affect structural interpretation?

In the 10-allyl derivative, two carbon atoms in the tetrahydropyrrolyl ring exhibit 50:50 positional disorder , necessitating restraints on bond distances (C10–C11 and C10′–C11′ within 0.01 Å) and anisotropic temperature factors during refinement . Such disorder complicates electron density maps and requires high-resolution data (<1.0<1.0 Å) for accurate modeling.

Q. What methodologies resolve contradictions in proposed biological mechanisms (e.g., GABA agonism vs. DNA alkylation)?

To discriminate between mechanisms:

  • Conduct radioligand binding assays using 3^3H-labeled GABA receptor antagonists (e.g., bicuculline) to test receptor affinity .
  • Perform DNA footprinting assays to assess minor-groove binding or cross-linking activity .
  • Compare cytotoxicity profiles in GABA-rich neuronal cell lines vs. cancer cell lines to identify primary targets.

Q. How does the 2-methoxyethyl substituent influence structure-activity relationships (SAR) compared to allyl or hydroxy groups?

  • Hydrophilicity : The 2-methoxyethyl group enhances solubility compared to hydrophobic allyl substituents, potentially improving bioavailability .
  • Hydrogen bonding : Unlike the hydroxy analog, which forms intermolecular O–H⋯O bonds , the methoxyethyl group may restrict conformational flexibility due to steric bulk.
  • Biological activity : Substituent polarity correlates with DNA-binding efficiency in related analogs; hydrophobic groups (e.g., allyl) improve membrane permeability but reduce aqueous stability .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use programs like AutoDock Vina to model interactions with GABAA_A receptors (PDB ID: 6HUP) or DNA duplexes (e.g., d(CGCGAATTCGCG)2_2) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QM/MM calculations : Refine electronic interactions (e.g., charge transfer in DNA minor grooves) using hybrid quantum-mechanical/molecular-mechanical methods .

Methodological Challenges and Solutions

Q. How are synthetic yields optimized for N-alkylation reactions?

  • Catalyst screening : Tetra-nn-butylammonium bromide improves phase transfer in DMF/allyl bromide systems .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolobenzodiazepine nitrogen.
  • Temperature control : Reactions at 25–50°C prevent side reactions (e.g., over-alkylation) .

Q. What analytical techniques validate purity for in vitro studies?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect impurities (<0.1%).
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • DSC/TGA : Monitor thermal decomposition profiles to identify solvates or polymorphs .

Data Contradictions and Resolution

10. Discrepancies in reported biological targets (GABA vs. DNA):

  • Hypothesis : The compound may exhibit polypharmacology.
  • Resolution : Perform knockout/knockdown studies in cell models (e.g., GABAA_A-deficient vs. DNA repair-deficient lines) to isolate primary mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 2
Reactant of Route 2
10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.